molecular formula C18H22O4 B184448 4-Methylumbelliferyl caprylate CAS No. 20671-66-3

4-Methylumbelliferyl caprylate

Cat. No. B184448
CAS RN: 20671-66-3
M. Wt: 302.4 g/mol
InChI Key: WZEWYQWWSCVHCP-UHFFFAOYSA-N
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Description

4-Methylumbelliferyl caprylate is a fluorogenic substrate for esterase with C8 activity . It yields a blue fluorescent solution upon cleavage and is used for the identification of Salmonella spp. based on the detection of caprylate esterase .


Molecular Structure Analysis

The molecular formula of 4-Methylumbelliferyl caprylate is C18H22O4 . Its average mass is 302.365 Da and its monoisotopic mass is 302.151794 Da .


Chemical Reactions Analysis

4-Methylumbelliferyl caprylate is cleaved by C8 esterase to release the fluorescent moiety 4-methylumbelliferyl (4-MU) . The fluorescence of 4-MU is pH-dependent, with excitation maxima of 320 and 360 nm at low and high pH, respectively, and an emission maximum ranging from 445 to 455 nm, increasing as pH decreases .

Mechanism of Action

Target of Action

The primary target of 4-Methylumbelliferyl caprylate (4-MUC) is C8 esterase . Esterases are enzymes that catalyze the hydrolysis of ester bonds, and C8 esterase specifically acts on esters with an eight-carbon chain . This enzyme plays a crucial role in various biological processes, including the metabolism of lipids and the detoxification of xenobiotics .

Mode of Action

4-MUC acts as a fluorogenic substrate for C8 esterase . Upon cleavage by C8 esterase, 4-MUC releases a fluorescent moiety, 4-methylumbelliferyl (4-MU) . The fluorescence of 4-MU is pH-dependent, with excitation maxima of 320 and 360 nm at low and high pH, respectively, and an emission maximum ranging from 445 to 455 nm, increasing as pH decreases .

Biochemical Pathways

The cleavage of 4-MUC by C8 esterase and the subsequent release of 4-MU can be utilized in various biochemical pathways. For instance, it is employed in the identification of Salmonella spp. based on the detection of caprylate esterase . .

Pharmacokinetics

It is known that the compound’s bioavailability and distribution can be influenced by various factors, including its formulation and the route of administration . More research is needed to fully understand the ADME (Absorption, Distribution, Metabolism, and Excretion) properties of 4-MUC.

Result of Action

The cleavage of 4-MUC by C8 esterase results in the release of 4-MU, which exhibits fluorescence . This fluorescence can be detected and measured, providing a useful tool for various laboratory experiments, including the identification of specific bacterial species and the study of esterase activity .

Action Environment

The action of 4-MUC is influenced by environmental factors such as pH. The fluorescence of the released 4-MU is pH-dependent, with different excitation maxima at low and high pH . Therefore, the efficacy and stability of 4-MUC can be affected by the pH of the environment in which it is used .

Safety and Hazards

4-Methylumbelliferyl caprylate is considered a moderate hazard . It is advised to control personal contact by wearing protective clothing and prevent spillage from entering drains or water courses . It may cause anemia, cough, CNS depression, drowsiness, headache, heart damage, lassitude (weakness, exhaustion), liver damage, narcosis, reproductive effects, teratogenic effects .

Future Directions

4-Methylumbelliferyl caprylate has been used in a variety of laboratory experiments, including enzymology and cell biology . It has been utilized in a fluorescence plate-based assay for quantifying esterase activity . This method allows for rapid characterization of protein samples in under three hours . The esterase activity correlated directly with polysorbate degradation and can provide valuable information on polysorbate degradation risk throughout drug development . This suggests potential future applications in the field of biopharmaceutical development .

properties

IUPAC Name

(4-methyl-2-oxochromen-7-yl) octanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22O4/c1-3-4-5-6-7-8-17(19)21-14-9-10-15-13(2)11-18(20)22-16(15)12-14/h9-12H,3-8H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WZEWYQWWSCVHCP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCC(=O)OC1=CC2=C(C=C1)C(=CC(=O)O2)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80174718
Record name 4-Methylumbelliferyl caprylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80174718
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

302.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

20671-66-3
Record name 4-Methylumbelliferyl caprylate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0020671663
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 4-Methylumbelliferyl caprylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80174718
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 20671-66-3
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: How does 4-Methylumbelliferyl caprylate help detect Salmonella?

A: 4-Methylumbelliferyl caprylate (MUCAP) is a fluorogenic substrate that can be hydrolyzed by the enzyme esterase, which is present in many bacteria, including Salmonella species. [, ] When MUCAP is cleaved by esterase, it releases 4-methylumbelliferone (4-MU), a fluorescent compound. This fluorescence can be easily detected and serves as a visual indicator of Salmonella presence. [, ]

Q2: What is the sensitivity and specificity of using MUCAP for Salmonella detection?

A: Studies have shown that MUCAP exhibits high sensitivity and specificity for Salmonella detection. Research using MUCAP identified all tested Salmonella strains, including those isolated from food samples and standard strains. [, ] While some non-Salmonella bacteria also showed a positive MUCAP reaction, these could be easily differentiated through additional tests like the oxidase test. [] One study reported a sensitivity and specificity of 97% when using MUCAP for Salmonella identification. []

Q3: Are there any limitations to using MUCAP for detecting Salmonella?

A: While MUCAP demonstrates high effectiveness in detecting most Salmonella serotypes, it might not effectively identify Salmonella typhi and Salmonella paratyphi A on Rambach agar. [] These serotypes might produce weaker or delayed acid production, impacting their visibility on this specific agar. To overcome this, a simple and rapid MUCAP fluorescence test can be employed in conjunction with Rambach agar to ensure detection of all Salmonella species within 24 hours of incubation. []

Q4: What are the advantages of using MUCAP for Salmonella detection compared to other methods?

A4: MUCAP offers several advantages for Salmonella detection:

  • Speed: The MUCAP assay is rapid, providing results within minutes, compared to traditional culture-based methods that can take several days. []
  • Sensitivity: MUCAP exhibits high sensitivity in detecting Salmonella, even at low concentrations. []

Q5: Can MUCAP be used in conjunction with other technologies to improve Salmonella detection?

A: Yes, researchers have explored combining MUCAP with nanotechnology for enhanced Salmonella detection. One study developed a method using iron core gold nanoparticles (ICGNPs) conjugated with Salmonella antibodies and MUCAP. [] This approach demonstrated a limit of detection of 32 Salmonella per mL, showcasing the potential of combining MUCAP with nanomaterials for highly sensitive and specific detection methods. []

Q6: Beyond Salmonella, are there other applications for MUCAP?

A: Research indicates that MUCAP's utility extends beyond solely detecting Salmonella. It is also employed in studying the kinetics of esterase activity, including neutral, acid, and base-catalyzed hydrolysis. [] This knowledge is valuable in understanding the enzyme's behavior and can be applied in various fields like biochemistry and enzymology.

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